Z-Cyclopentyl-AP4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Z-Cyclopentyl-AP4 is a constrained analogue of AP4, a selective glutamate receptor ligand. It has been studied for its ability to inhibit hippocampal excitatory neurotransmission. (Kroona et al., 1991).

Research on similar compounds, such as the anaphase-promoting complex (APC), which involves proteins like APC2 and APC11, helps understand the ubiquitination and degradation processes in cells, although it does not directly involve this compound. (Tang et al., 2001).

The role of zinc in gene 32 protein from bacteriophage T4, while not directly linked to this compound, highlights the importance of understanding metal ion interactions in biological molecules, which could be relevant for studying this compound's interactions. (Giedroc et al., 1987).

Studies on retinal and hippocampal L-AP4 receptors using conformationally constrained AP4 analogues, including this compound, have been conducted to understand the pharmacology of these systems and their similarity to KAIN/AMPA and NMDA receptors. (Peterson et al., 1991).

Mechanism of Action

Target of Action

Z-Cyclopentyl-AP4 is a group III metabotropic glutamate receptor agonist . It exhibits higher potency at metabotropic glutamate receptor 4 (mGluR4) than metabotropic glutamate receptor 8 (mGluR8), with no activity at metabotropic glutamate receptor 7 (mGluR7) . These receptors are primarily localized on presynaptic terminals, where they act as both auto- and hetero-receptors, inhibiting the release of neurotransmitter .

Mode of Action

this compound interacts with its targets, mGluR4 and mGluR8, and selectively inhibits synaptic activity in the lateral perforant pathway . The inhibitory actions of this compound were potentiated by the mGluR4 positive allosteric modulator, PHCCC .

Biochemical Pathways

this compound affects the biochemical pathways by inhibiting adenylyl cyclase via Gi/o-proteins, leading to the inhibition of forskolin-stimulated cAMP formation, and consequently to a reduction in protein kinase A (PKA) activity .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of synaptic transmission at specific synapses, such as the lateral perforant pathway . This results in the modulation of glutamatergic neurotransmission .

Safety and Hazards

Future Directions

properties

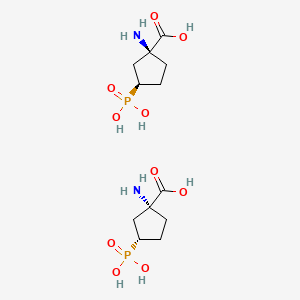

IUPAC Name |

(1S,3R)-1-amino-3-phosphonocyclopentane-1-carboxylic acid;(1R,3S)-1-amino-3-phosphonocyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12NO5P/c2*7-6(5(8)9)2-1-4(3-6)13(10,11)12/h2*4H,1-3,7H2,(H,8,9)(H2,10,11,12)/t2*4-,6+/m10/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBQBTFFQHNHGC-RPBIHNRISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1P(=O)(O)O)(C(=O)O)N.C1CC(CC1P(=O)(O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](C[C@@H]1P(=O)(O)O)(C(=O)O)N.C1C[C@@](C[C@H]1P(=O)(O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O10P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,6-dihydro-3-(1-methylethyl)-5-(methylthio)-](/img/structure/B597465.png)